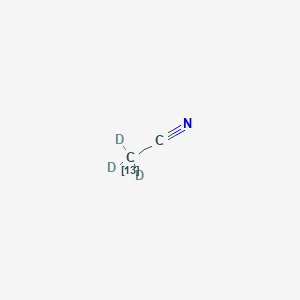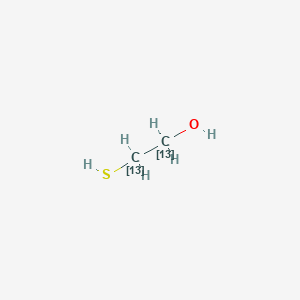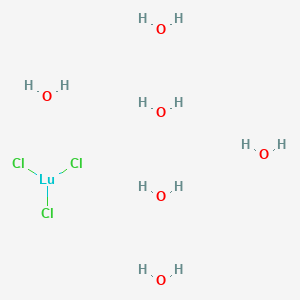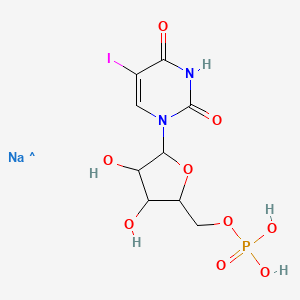
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide, also known as propidium iodide, is a fluorescent stain that binds to nucleic acids. It is widely used in molecular biology for staining cells and evaluating cell viability. This compound is particularly useful in flow cytometry and fluorescence microscopy due to its ability to selectively stain dead cells.
准备方法
合成路线和反应条件
3-(3,8-二氨基-6-苯基菲啶-5-鎓-5-基)丙基-二乙基-甲基氮鎓;二氢碘化物的合成涉及几个步骤:
起始原料: 合成从制备3,8-二氨基-6-苯基菲啶开始。
与烷化剂反应: 然后在烷化剂存在下,将菲啶衍生物与二乙基甲胺反应以形成季铵化合物。
碘化: 最后一步是在加入碘以形成二氢碘化物盐。
工业生产方法
该化合物的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 使用大量起始原料以确保高产率。
纯化: 使用重结晶和色谱等技术对产物进行纯化,以达到所需的纯度。
质量控制: 最终产品经过严格的质量控制,以确保一致性和纯度。
化学反应分析
反应类型
3-(3,8-二氨基-6-苯基菲啶-5-鎓-5-基)丙基-二乙基-甲基氮鎓;二氢碘化物经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成不同的衍生物。
还原: 还原反应可以修饰菲啶环,改变其荧光特性。
取代: 该化合物可以发生取代反应,特别是在氨基上,形成各种衍生物。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤代烷,酰氯。
主要产品
科学研究应用
3-(3,8-二氨基-6-苯基菲啶-5-鎓-5-基)丙基-二乙基-甲基氮鎓;二氢碘化物在科学研究中有许多应用:
化学: 用作荧光探针研究核酸相互作用。
生物学: 用于细胞活力测定,区分活细胞和死细胞。
医学: 由于其结合 DNA 的能力,它被研究用于癌症诊断和治疗。
工业: 用于开发诊断试剂盒和研究工具。
作用机制
该化合物通过插入 DNA 双螺旋结构发挥作用。这种插入会破坏 DNA 的正常结构,使其成为染色和识别核酸的有效工具。分子靶点包括 DNA 的磷酸骨架和碱基对。其作用中涉及的途径主要与其在特定条件下与核酸结合并发出荧光的能力有关。
相似化合物的比较
类似化合物
溴化乙锭: 另一种用于核酸染色的荧光染料,但具有不同的光谱特性。
吖啶橙: 一种核酸选择性荧光阳离子染料,用于细胞周期研究。
DAPI (4’,6-二氨基-2-苯基吲哚): 一种荧光染料,与 DNA 中富含腺嘌呤-胸腺嘧啶的区域强烈结合。
独特性
3-(3,8-二氨基-6-苯基菲啶-5-鎓-5-基)丙基-二乙基-甲基氮鎓;二氢碘化物由于其对死细胞的高度特异性和能够与其他染料组合用于多色荧光成像而具有独特性。其独特的荧光特性使其成为各种研究应用中宝贵的工具。
属性
分子式 |
C27H36I2N4+2 |
|---|---|
分子量 |
670.4 g/mol |
IUPAC 名称 |
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;dihydroiodide |
InChI |
InChI=1S/C27H33N4.2HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p+1 |
InChI 键 |
XJMOSONTPMZWPB-UHFFFAOYSA-O |
规范 SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.I.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















